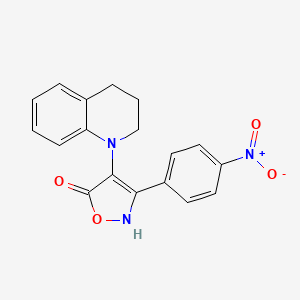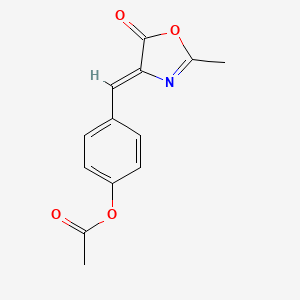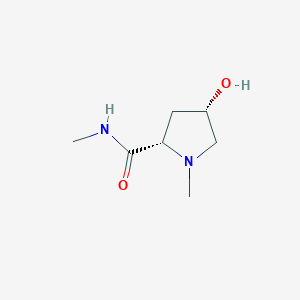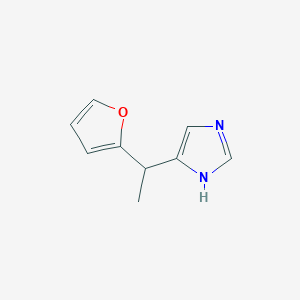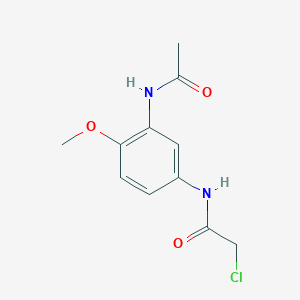![molecular formula C18H20N4O2S B12875463 1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-64-5](/img/structure/B12875463.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a combination of piperidine, pyridine, and pyrrolo[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Pyridin-2-ylsulfonyl Group: This step might involve sulfonylation reactions using reagents like pyridine-2-sulfonyl chloride.
Construction of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl group.
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-indole: Contains an indole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
651024-64-5 |
|---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,17-7-1-2-9-20-17)16-13-22(12-14-5-3-8-19-11-14)18-15(16)6-4-10-21-18/h1-2,4,6-7,9-10,13-14,19H,3,5,8,11-12H2 |
InChI Key |
WDCDYNAIQAFXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

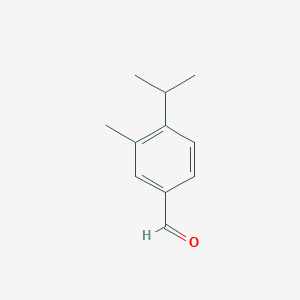
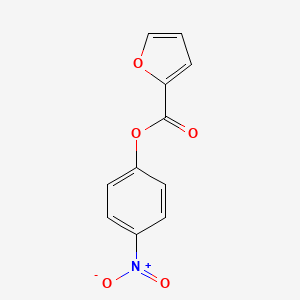
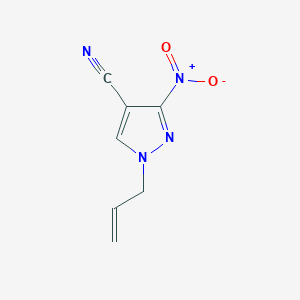
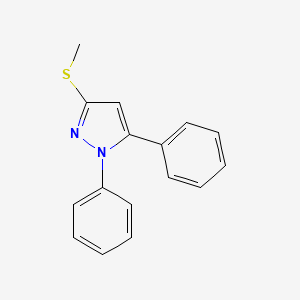
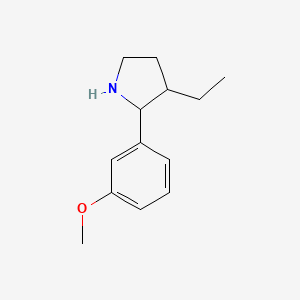
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
